molecular formula C10H12BrN B1518304 2-Bromo-N-(cyclopropylmethyl)aniline CAS No. 1156164-31-6

2-Bromo-N-(cyclopropylmethyl)aniline

Cat. No. B1518304
Key on ui cas rn: 1156164-31-6
M. Wt: 226.11 g/mol
InChI Key: VEMDNGXBEPRVFM-UHFFFAOYSA-N
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Patent
US09321764B2

Procedure details

Example 142A was prepared as described in Example 111A substituting cyclopropanecarbaldehyde for Example 105B and 2-bromoaniline for tert-butyl piperidin-4-ylcarbamate. The isolated product was purified by flash chromatography (silica gel, 0-10% ethyl acetate in heptane) to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].N1CCC(NC(=O)O[C:18]([CH3:21])([CH3:20])[CH3:19])CC1>>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][CH2:19][CH:18]1[CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Example 142A was prepared
CUSTOM
Type
CUSTOM
Details
The isolated product was purified by flash chromatography (silica gel, 0-10% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(NCC2CC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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